molecular formula C6H5NO3 B12355645 2-Oxo-2,3-dihydropyridine-4-carboxylic acid

2-Oxo-2,3-dihydropyridine-4-carboxylic acid

Cat. No.: B12355645
M. Wt: 139.11 g/mol
InChI Key: SLWKUVKKTFKILI-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydropyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyridine ring with a keto group at the 2-position and a carboxylic acid group at the 4-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . This method yields the desired acid in good yields.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing a one-pot synthesis approach. This involves heating 4-oxoalkane-1,1,2,2-tetracarbonitriles in ethyl acetate in the presence of water, followed by evaporation of the reaction mixture under reduced pressure and hydrolysis of the residue in 40% aqueous sodium hydroxide . This method provides a high yield of this compound, making it suitable for large-scale production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of checkpoint kinase 1 (CHK1) and acetyl-CoA-carboxylase (ACC), which are involved in cell cycle regulation and fatty acid metabolism, respectively . The compound’s ability to inhibit these enzymes makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Uniqueness: Compared to its analogs, 2-Oxo-2,3-dihydropyridine-4-carboxylic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

2-oxo-3H-pyridine-4-carboxylic acid

InChI

InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-2H,3H2,(H,9,10)

InChI Key

SLWKUVKKTFKILI-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC=NC1=O)C(=O)O

Origin of Product

United States

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